6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzothiazole moiety, an ethoxy group, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The triazine core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
- 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-mesitylacetamide
Uniqueness
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its unique combination of a benzothiazole moiety and a triazine core. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions further enhances its versatility compared to similar compounds.
Properties
Molecular Formula |
C26H24N6OS2 |
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Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24N6OS2/c1-4-33-20-13-14-21-22(15-20)34-26(29-21)35-25-31-23(27-18-9-5-16(2)6-10-18)30-24(32-25)28-19-11-7-17(3)8-12-19/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32) |
InChI Key |
CVBCBBOTUUBKLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=C(C=C4)C)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
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